molecular formula C28H34O9 B3394064 Schisantherin C CAS No. 77881-08-4

Schisantherin C

Cat. No.: B3394064
CAS No.: 77881-08-4
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-NTEUORMPSA-N
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Description

Schisantherin C is a bioactive lignan compound found in the fruit of the Schisandra chinensis plant, which is widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schisantherin C typically involves the extraction of lignans from the Schisandra chinensis fruit. The extraction process often employs solvents such as ethanol or methanol under reflux conditions. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Schisandra chinensis fruits. The process includes drying the fruits, grinding them into a powder, and then using solvent extraction followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Schisantherin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives, each with potentially unique pharmacological properties .

Scientific Research Applications

Mechanism of Action

Schisantherin C exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Schisandrin A
  • Schisandrin B
  • Schisandrin C
  • Schisantherin A
  • Schisantherin B

Uniqueness

Schisantherin C is unique among these compounds due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Schisandrin A and B are also known for their antioxidant and anti-inflammatory effects, this compound has shown a more pronounced neuroprotective effect, making it particularly valuable in the context of neurodegenerative diseases .

Properties

IUPAC Name

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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